1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-based amino acid derivative featuring a Boc-protected amine, a 3-oxo ketone, and a carboxylic acid group on the strained four-membered ring. Its computed XLogP3-AA of -0.2, hydrogen bond acceptor count of 5, and donor count of 2 define a polarity and hydrogen-bonding profile that is intermediate among cyclobutane building blocks, enabling tunable physicochemical properties in structure–activity relationship (SAR) exploration.

Molecular Formula C10H15NO5
Molecular Weight 229.2
CAS No. 1780105-40-9
Cat. No. B6205576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
CAS1780105-40-9
Molecular FormulaC10H15NO5
Molecular Weight229.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid (CAS 1780105-40-9): Procurement-Relevant Physicochemical Identity


1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-based amino acid derivative featuring a Boc-protected amine, a 3-oxo ketone, and a carboxylic acid group on the strained four-membered ring [1]. Its computed XLogP3-AA of -0.2, hydrogen bond acceptor count of 5, and donor count of 2 define a polarity and hydrogen-bonding profile that is intermediate among cyclobutane building blocks, enabling tunable physicochemical properties in structure–activity relationship (SAR) exploration [1].

Why Cyclobutane Building Blocks Are Not Interchangeable: The Case for 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid


Substituting one cyclobutane building block for another without quantitative justification can introduce unintended changes in solubility, permeability, metabolic stability, and synthetic tractability. Differences in XLogP3-AA, hydrogen bond acceptor count, and steric encumbrance around functional groups translate into distinct physicochemical and pharmacokinetic profiles [1][2]. The evidence below establishes that the target compound occupies a differentiated property space relative to its closest analogs, making it the preferred choice for specific research and industrial applications.

Quantitative Differentiation Evidence for 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid


Lipophilicity Tuning: Intermediate XLogP3-AA Balances Permeability and Aqueous Solubility

The target compound exhibits a computed XLogP3-AA of -0.2, which is substantially lower than the non-oxo Boc-amino analog 1-(Boc-amino)cyclobutanecarboxylic acid (XLogP3-AA = 1.2) and tert-butyl 3-oxocyclobutanecarboxylate (XLogP3-AA ≈ 0.0–0.66), yet higher than 3-oxocyclobutanecarboxylic acid (XLogP3-AA = -0.8) [1][2][3]. This intermediate lipophilicity, conferred by the combination of the polar oxo group, the lipophilic Boc group, and the free carboxylic acid, avoids the excessive hydrophilicity of the parent acid while mitigating the high logP of the fully protected ester. In drug discovery campaigns, such fine-tuning of logP is critical for achieving oral bioavailability and avoiding clearance liabilities [4].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Hydrogen Bond Acceptor Capacity: 5 HBA Groups Enable Enhanced Target Engagement Versus Non-Oxo Analogs

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, contributed by the ketone oxygen, the carbamate carbonyl, and the carboxylic acid moiety [1]. In contrast, 1-(Boc-amino)cyclobutanecarboxylic acid lacks the 3-oxo group and therefore has only 4 HBA sites (the carbamate oxygen and the carboxylic acid oxygens) [2]. tert-Butyl 3-oxocyclobutanecarboxylate, lacking the carbamate, has only 3 HBA sites [3]. The additional HBA site on the target compound provides an extra hydrogen bond anchoring point that can strengthen binding to protein targets that contain complementary donor residues. In cyclobutane-containing drug candidates, such incremental HBA increases have been correlated with improved target residence time and selectivity [4].

Structure-Based Drug Design Pharmacophore Optimization Medicinal Chemistry

Synthetic Versatility: Conformationally Constrained Scaffold with Three Orthogonally Reactive Functional Groups

The target compound integrates three chemically distinct and orthogonally reactive functional groups on a conformationally rigid cyclobutane core: (i) a Boc-protected amine for selective deprotection and peptide coupling, (ii) a 3-oxo ketone for reductive amination, Grignard additions, or oxime formation, and (iii) a carboxylic acid for amide or ester bond formation [1]. In comparison, 1-(Boc-amino)cyclobutanecarboxylic acid lacks the reactive ketone handle, limiting its diversification to the amine and carboxyl termini alone [2]. tert-Butyl 3-oxocyclobutanecarboxylate lacks the protected amine, and the ester group is less reactive than the free carboxyl for direct coupling. This tri-functional architecture enables the target compound to serve as a key intermediate in the synthesis of spirocyclic building blocks, a utility demonstrated in the patent literature where 3-oxocyclobutane-1-carboxylic acid derivatives are used to construct 3-Boc-aminomethyl cyclobutanone [3], and in academic reports where closely related scaffolds are employed for the synthesis of 1-oxaspiro[3.3]heptanes [4].

Organic Synthesis Building Block Utility Conformational Restriction

Purity and Commercial Availability: ≥97% Assay with Multiple ISO-Certified Vendors Supports Reproducible Research

The target compound is commercially available at purities of 95% (AKSci), 97% (Aladdin, Achemblock), and ≥98% (MolCore, Leyan) from multiple vendors . This multi-source availability with documented purity specifications ensures supply chain resilience and quality consistency. In comparison, the free amine analog 1-amino-3-oxocyclobutane-1-carboxylic acid is primarily available as the hydrochloride salt (CAS 2470436-48-5), which requires additional neutralization steps before use, introducing batch-to-batch variability . The presence of the Boc group in the target compound also provides inherent stability during storage and shipping, as the protected amine is less prone to oxidation or unwanted side reactions than the free amine.

Procurement Quality Control Reproducibility

Scaffold Plasticity: Experimental Validation as a Precursor for Spirocyclic and Conformationally Constrained Drug-Like Molecules

The core 3-oxocyclobutane-1-carboxylic acid scaffold has been experimentally validated as a versatile starting material for the synthesis of seven novel 1-oxaspiro[3.3]heptane building blocks in a decagram-scale process, requiring only 6–13 operationally simple steps [1]. Virtual library enumeration using the LLAMA software confirmed that these building blocks populate lead-like chemical space with high propensity. While the specific target compound was not the direct substrate in that study, it is a closely related protected derivative that can serve as a direct precursor to analogous spirocyclic scaffolds by leveraging the same ketone and carboxyl functionalities. In contrast, 1-(Boc-amino)cyclobutanecarboxylic acid lacks the 3-oxo handle necessary for spirocyclization via ketone chemistry, and 3-oxocyclobutanecarboxylic acid lacks the protected amine needed for subsequent peptide coupling or amidation without additional protection steps.

Spirocyclic Synthesis Drug Discovery Chemical Biology

Property-Driven Selection: Unmatched Combination of Moderate Lipophilicity, High HBA Count, and Orthogonal Reactivity

When evaluated across the three key parameters of lipophilicity, HBA capacity, and synthetic versatility, the target compound occupies a unique position that none of the close analogs simultaneously achieve. 1-(Boc-amino)cyclobutanecarboxylic acid has higher lipophilicity (XLogP3-AA = 1.2) but one fewer HBA and no ketone; 3-oxocyclobutanecarboxylic acid has more favorable polarity (XLogP3-AA = -0.8) but lacks the Boc-protected amine and therefore has only one reactive handle for diversification [1][2]. This unique multiparameter profile makes the target compound the preferred choice for medicinal chemistry programs that require a single building block capable of maintaining drug-like physicochemical properties while offering maximum synthetic flexibility.

Multiparameter Optimization Lead Generation Chemical Biology

Procurement-Driven Application Scenarios for 1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid


Fragment-Based Drug Discovery: Optimizing Physicochemical Properties in Hit-to-Lead Optimization

When a fragment hit requires modulation of lipophilicity to improve solubility without sacrificing permeability, the target compound's XLogP3-AA of -0.2—bridging the gap between the more lipophilic 1-(Boc-amino)cyclobutanecarboxylic acid (XLogP3-AA = 1.2) and the more polar 3-oxocyclobutanecarboxylic acid (XLogP3-AA = -0.8)—provides a predictable property anchor for multiparameter optimization. Its 5 HBA groups further enable enthalpically favorable interactions with polar binding-site residues [1][2].

Synthesis of Conformationally Constrained Spirocyclic Libraries

For medicinal chemistry groups building spirocyclic screening libraries, the target compound serves as a direct precursor to 1-oxaspiro[3.3]heptane scaffolds. The presence of the 3-oxo ketone enables spirocyclization, while the Boc-amine permits post-cyclization diversification through standard peptide coupling, as demonstrated for closely related building blocks in the literature [1][3].

Peptide Isostere Development Requiring Orthogonal Protection Strategies

In peptidomimetic research, where orthogonal protection is essential for sequential functionalization, the target compound's Boc-amine, ketone, and carboxylic acid triad enables a three-step diversification sequence without protective group interference. This tri-functional architecture reduces the number of synthetic operations compared to using a combination of 1-(Boc-amino)cyclobutanecarboxylic acid (lacking the ketone) and a separate ketone building block [1][2].

High-Throughput Chemistry: Minimizing Vendor Risk with Multi-Source Supply

Procurement teams managing high-throughput synthesis platforms benefit from the target compound's availability at ≥97% purity from at least five independent vendors (AKSci, Aladdin, Achemblock, MolCore, Leyan), ensuring uninterrupted supply. By contrast, the unprotected free amine analog is predominantly available only as the hydrochloride salt from fewer sources, introducing additional neutralization steps and supply risk .

Quote Request

Request a Quote for 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.